molecular formula C15H16N2 B13006371 N-Benzyl-4-methyl-5-vinylpyridin-2-amine

N-Benzyl-4-methyl-5-vinylpyridin-2-amine

Katalognummer: B13006371
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: JSQYGNPDCIALEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-4-methyl-5-vinylpyridin-2-amine is an organic compound with the molecular formula C15H16N2 It is a derivative of pyridine, featuring a benzyl group, a methyl group, and a vinyl group attached to the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-methyl-5-vinylpyridin-2-amine typically involves the reaction of 4-methyl-5-vinylpyridin-2-amine with benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Benzyl-4-methyl-5-vinylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

    Substitution: Benzyl chloride (C7H7Cl) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of N-benzyl-4-methyl-5-vinylpiperidine.

    Substitution: Formation of various N-substituted derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

N-Benzyl-4-methyl-5-vinylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Benzyl-4-methyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the vinyl group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific signaling pathways involved in cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Benzyl-4-methylpyridin-2-amine: Lacks the vinyl group, which may affect its reactivity and biological activity.

    N-Benzyl-5-vinylpyridin-2-amine: Lacks the methyl group, which may influence its chemical properties.

    N-Benzyl-4-methyl-5-ethylpyridin-2-amine: Has an ethyl group instead of a vinyl group, leading to different reactivity.

Uniqueness

N-Benzyl-4-methyl-5-vinylpyridin-2-amine is unique due to the presence of both the vinyl and methyl groups on the pyridine ring. This combination of functional groups provides distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C15H16N2

Molekulargewicht

224.30 g/mol

IUPAC-Name

N-benzyl-5-ethenyl-4-methylpyridin-2-amine

InChI

InChI=1S/C15H16N2/c1-3-14-11-17-15(9-12(14)2)16-10-13-7-5-4-6-8-13/h3-9,11H,1,10H2,2H3,(H,16,17)

InChI-Schlüssel

JSQYGNPDCIALEY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1C=C)NCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.